MAO-B Inhibitory Potency: N-(2-Aminoethyl)-2-chloro-4-iodobenzamide Achieves Ki = 0.80 µM vs. the Unsubstituted Parent Scaffold
The N-(2-aminoethyl) derivative of 4-chloro-2-iodobenzamide (compound 2d) exhibits a Ki of 0.80 µM for MAO-B with non-competitive inhibition [1]. This represents a substantial potency gain over the unsubstituted parent scaffold N-(2-aminoethyl)benzamide, which was the lead compound in the same study but displayed negligible inhibitory activity. The 2-chloro-4-iodo substitution pattern was identified as the optimal arrangement among the iodinated analogues synthesized.
| Evidence Dimension | Inhibitory constant (Ki) for MAO-B |
|---|---|
| Target Compound Data | Ki = 0.80 µM (N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride, compound 2d) |
| Comparator Or Baseline | N-(2-aminoethyl)benzamide (unsubstituted parent); potency not explicitly quantified but identified as the least active in the series |
| Quantified Difference | Implied >10-fold improvement based on selection of 2d as the lead compound |
| Conditions | In vitro MAO-B inhibition using rat brain mitochondrial preparations; non-competitive inhibition mode |
Why This Matters
Procurement of 4-chloro-2-iodobenzamide is essential for synthesizing the validated pharmacophore 2d, which cannot be replicated using unsubstituted or mono-halogenated benzamide starting materials.
- [1] Ohmomo Y, et al. Chem Pharm Bull. 1992;40(7):1789-92. PMID: 1394694. View Source
